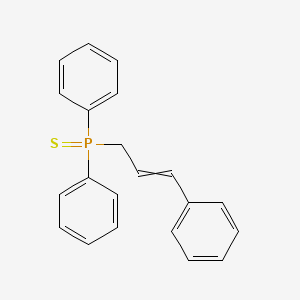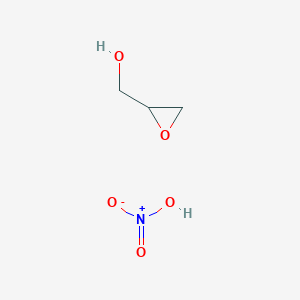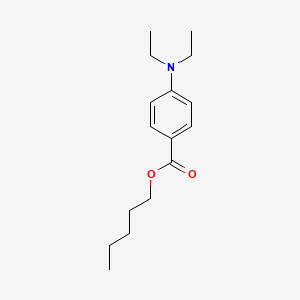
Pentyl 4-(diethylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl 4-(diethylamino)benzoate is an organic compound known for its applications in various fields, particularly in the cosmetic industry as a UV filter. It is a derivative of benzoic acid and is characterized by its ester functional group. This compound is also known for its stability and effectiveness in absorbing ultraviolet radiation, making it a valuable ingredient in sunscreen formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 4-(diethylamino)benzoate typically involves the esterification of 4-(diethylamino)benzoic acid with pentanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-(diethylamino)benzoic acid+pentanolH2SO4Pentyl 4-(diethylamino)benzoate+H2O
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with controlled temperature and pressure conditions to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Pentyl 4-(diethylamino)benzoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(diethylamino)benzoic acid and pentanol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as nitric acid for nitration and bromine for bromination.
Major Products
Hydrolysis: 4-(diethylamino)benzoic acid and pentanol.
Oxidation: Various carboxylic acids and ketones.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
Pentyl 4-(diethylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and its interactions with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Widely used in the cosmetic industry as a UV filter in sunscreens and other skincare products
Mechanism of Action
The primary mechanism of action of Pentyl 4-(diethylamino)benzoate is its ability to absorb ultraviolet radiation, particularly in the UV-A range. This absorption prevents the radiation from penetrating the skin and causing damage. The compound achieves this by converting the absorbed UV energy into harmless heat, which is then dissipated. The molecular targets include the aromatic ring and the ester functional group, which are responsible for the UV absorption properties .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(dimethylamino)benzoate
- Methyl 4-(dimethylamino)benzoate
- Butyl 4-(dimethylamino)benzoate
Uniqueness
Pentyl 4-(diethylamino)benzoate is unique due to its longer alkyl chain, which enhances its solubility in organic solvents and its compatibility with various cosmetic formulations. This makes it more effective as a UV filter compared to its shorter-chain analogs .
Properties
CAS No. |
143600-98-0 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
pentyl 4-(diethylamino)benzoate |
InChI |
InChI=1S/C16H25NO2/c1-4-7-8-13-19-16(18)14-9-11-15(12-10-14)17(5-2)6-3/h9-12H,4-8,13H2,1-3H3 |
InChI Key |
SFRJLTOGXFWYPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12549803.png)

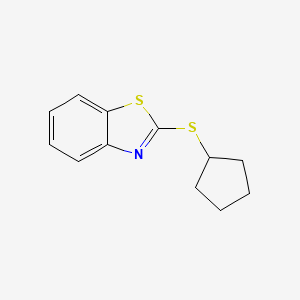
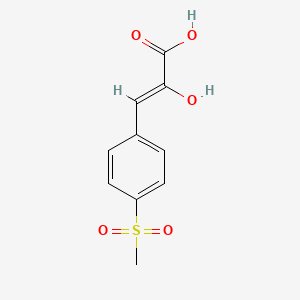
![1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine](/img/structure/B12549821.png)
![1,1'-(Propane-2,2-diyl)bis{3-[(2-methylprop-2-en-1-yl)oxy]benzene}](/img/structure/B12549825.png)
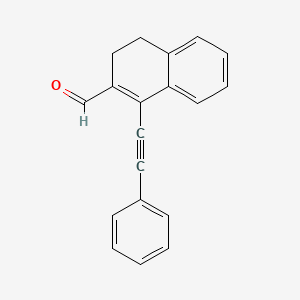

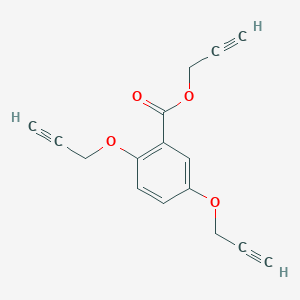
![8-Methoxynaphtho[2,3-b]thiophene-4,9-dione](/img/structure/B12549855.png)
